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Cat. No.: B2550128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Aminofluorescein is a versatile fluorescent probe possessing a primary amine group,

making it suitable for conjugation to biomolecules containing carboxyl groups. This application

note provides detailed protocols for the covalent labeling of biomolecules such as proteins and

antibodies with N-Aminofluorescein using the carbodiimide crosslinker EDC in conjunction

with N-hydroxysuccinimide (NHS). The resulting fluorescently labeled biomolecules can be

utilized in a variety of applications, including cellular imaging, fluorescence microscopy, and as

pH sensors within biological systems.

The conjugation process involves the activation of carboxyl groups on the biomolecule using

EDC and NHS to form a semi-stable NHS ester. This activated biomolecule is then reacted with

the primary amine of N-Aminofluorescein to form a stable amide bond. A two-step protocol is

generally recommended to improve efficiency and reduce unwanted polymerization of the

target biomolecule.[1]
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The optimal degree of labeling (DOL), which represents the average number of fluorophore

molecules per biomolecule, is critical for achieving strong fluorescence without causing self-

quenching or impairing the biomolecule's function.[2] For antibodies, a DOL between 2 and 10

is often ideal.[3] The following table provides starting recommendations for the molar excess of

reagents to achieve a desired DOL. Optimization is recommended for each specific

biomolecule.

Target DOL
Molar Excess of N-
Aminofluorescein
to Biomolecule

Molar Excess of
EDC to
Biomolecule

Molar Excess of
NHS to
Biomolecule

2 - 4 5 - 10 fold 10 - 20 fold 20 - 50 fold

4 - 7 10 - 15 fold 20 - 40 fold 50 - 100 fold

7 - 10 15 - 20 fold 40 - 60 fold 100 - 150 fold

Table 2: Spectral Properties of N-Aminofluorescein
Property Value

Excitation Maximum (λex) ~495 nm[4]

Emission Maximum (λem) ~516 nm[4]

Molar Extinction Coefficient (ε) at λex ~75,000 cm⁻¹M⁻¹

Correction Factor (A₂₈₀/Aₘₐₓ) ~0.3

Experimental Protocols
Materials and Reagents

Biomolecule (e.g., protein, antibody) with available carboxyl groups (glutamic acid, aspartic

acid residues)

N-Aminofluorescein

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS) or Sulfo-NHS

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

Anhydrous Dimethylsulfoxide (DMSO)

Purification column (e.g., Sephadex G-25) or dialysis tubing with appropriate molecular

weight cutoff (MWCO)

Two-Step Conjugation Protocol
This two-step protocol is designed to minimize self-coupling of the biomolecule.

Step 1: Activation of Biomolecule's Carboxyl Groups

Prepare the Biomolecule: Dissolve the biomolecule in Activation Buffer to a final

concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous amines or carboxylates.

Prepare EDC/NHS Solution: Immediately before use, dissolve EDC and NHS in Activation

Buffer to the desired final concentrations (refer to Table 1). A common starting point is a final

concentration of 2 mM EDC and 5 mM NHS.

Activation Reaction: Add the freshly prepared EDC/NHS solution to the biomolecule solution.

Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle

stirring.

Step 2: Conjugation with N-Aminofluorescein

Prepare N-Aminofluorescein Solution: Dissolve N-Aminofluorescein in a minimal amount

of DMSO and then dilute with Coupling Buffer to the desired final concentration (refer to

Table 1).
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pH Adjustment (Optional but Recommended): For optimal reaction with the NHS-activated

biomolecule, the pH of the reaction mixture can be raised to 7.2-7.5 by adding Coupling

Buffer.

Conjugation Reaction: Add the N-Aminofluorescein solution to the activated biomolecule

solution.

Incubation: Incubate the reaction for 2 hours at room temperature, or overnight at 4°C,

protected from light.

Quench the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to

stop the reaction. Incubate for 30 minutes at room temperature.

Purification of the Conjugate
It is crucial to remove unconjugated N-Aminofluorescein to obtain an accurate determination

of the degree of labeling and to reduce background fluorescence in subsequent applications.

Size-Exclusion Chromatography: Pass the quenched reaction mixture through a desalting

column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored fraction to elute

will be the labeled biomolecule.

Dialysis: Alternatively, dialyze the reaction mixture against PBS at 4°C with several buffer

changes over 24-48 hours.

Characterization of the Conjugate
Calculation of the Degree of Labeling (DOL)

Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm

(A₂₈₀) and at the absorbance maximum of N-Aminofluorescein (~495 nm, Aₘₐₓ).

Calculate Protein Concentration:

Correct the A₂₈₀ for the absorbance of the fluorophore: A_prot_ = A₂₈₀ - (Aₘₐₓ × Correction

Factor)
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Calculate the molar concentration of the protein: [Protein] (M) = A_prot_ / ε_prot_ (where

ε_prot_ is the molar extinction coefficient of the protein at 280 nm)

Calculate Fluorophore Concentration:

[Fluorophore] (M) = Aₘₐₓ / ε_fluor_ (where ε_fluor_ is the molar extinction coefficient of N-
Aminofluorescein at ~495 nm)

Calculate DOL:

DOL = [Fluorophore] / [Protein]
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Caption: Workflow for conjugating N-Aminofluorescein to a biomolecule.
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Caption: Using N-Aminofluorescein conjugates for intracellular pH sensing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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